molecular formula C16H13NO3 B2613896 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 588695-31-2

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2613896
CAS No.: 588695-31-2
M. Wt: 267.284
InChI Key: IDMLFUWRDFYFPS-UHFFFAOYSA-N
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Description

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylfuran with 2-amino-3,4-dimethylbenzoic acid under acidic conditions to form the quinoline core. This is followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters and amides of the quinoline carboxylic acid.

Scientific Research Applications

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. The furan ring can participate in electron transfer reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)quinoline-4-carboxylic acid: Lacks the dimethyl substitution on the quinoline core.

    7,8-Dimethylquinoline-4-carboxylic acid: Lacks the furan ring.

    2-(2-Furyl)-quinoline: Lacks the carboxylic acid group.

Uniqueness

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid is unique due to the combination of the furan ring, dimethyl substitution, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(furan-2-yl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMLFUWRDFYFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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